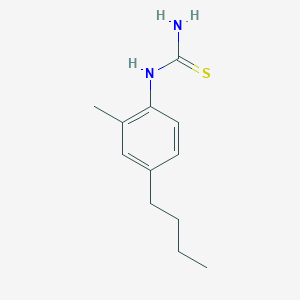

Thiourea, (4-butyl-2-methylphenyl)-

Description

Contextualization within the Thiourea (B124793) Compound Class and its Research Significance

Thiourea, with the chemical formula SC(NH₂)₂, serves as the parent compound for a vast family of derivatives. wikipedia.org These compounds are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. wikipedia.org The research significance of thiourea derivatives is extensive and multifaceted, stemming from their ability to act as versatile intermediates in organic synthesis and their exhibition of a wide array of biological effects. mdpi.commdpi.com

Thioureas are known to be valuable precursors for the synthesis of various heterocyclic compounds. mdpi.com In medicinal chemistry, they have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. mdpi.comnih.gov This broad range of activities is attributed to the ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metal ions, allowing for interactions with various biological targets. biointerfaceresearch.com Furthermore, the lipophilicity and electronic properties of thiourea derivatives can be readily tuned by altering the substituents on the nitrogen atoms, making them attractive scaffolds for drug design. biointerfaceresearch.com

Overview of Primary Academic Research Areas and Potential Applications of (4-butyl-2-methylphenyl)thiourea

While specific research on (4-butyl-2-methylphenyl)thiourea is not extensively documented in publicly available literature, its structural features suggest several potential areas of academic investigation and application. The presence of the 4-butyl group increases the lipophilicity of the molecule, which could enhance its ability to cross biological membranes, a desirable property for potential drug candidates. The 2-methylphenyl substituent introduces steric hindrance and alters the electronic environment of the thiourea core, which could influence its binding affinity and selectivity for specific biological targets.

Based on the known activities of other substituted phenylthiourea (B91264) derivatives, potential research areas for (4-butyl-2-methylphenyl)thiourea include:

Anticancer Research: Many thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines. mdpi.combiointerfaceresearch.com Research could explore the potential of (4-butyl-2-methylphenyl)thiourea to inhibit cancer cell proliferation.

Enzyme Inhibition: Thioureas are known to inhibit various enzymes. nih.gov The specific substitution pattern of (4-butyl-2-methylphenyl)thiourea could make it a selective inhibitor for certain enzymes implicated in disease.

Antimicrobial Activity: The thiourea scaffold is a common feature in many antimicrobial agents. researchgate.net Investigations could focus on the efficacy of this compound against various bacterial and fungal strains.

Corrosion Inhibition: Thiourea and its derivatives have been studied as effective corrosion inhibitors for various metals and alloys. The specific structure of (4-butyl-2-methylphenyl)thiourea might offer unique properties in this application.

Scope and Objectives of Current Research Endeavors on (4-butyl-2-methylphenyl)thiourea

Given the limited specific data on (4-butyl-2-methylphenyl)thiourea, current research endeavors would likely focus on its fundamental characterization and exploration of its potential applications. The primary objectives of such research would be:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for (4-butyl-2-methylphenyl)thiourea and thoroughly characterizing its structure and properties using modern analytical techniques such as NMR, IR, and mass spectrometry.

Structural Analysis: Determining the three-dimensional structure of the molecule, potentially through X-ray crystallography, to understand its conformational preferences and intermolecular interactions. nih.gov

Screening for Biological Activity: Conducting in vitro assays to evaluate its potential as an anticancer, antimicrobial, or enzyme inhibitory agent.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how structural modifications affect its biological activity, which can guide the design of more potent and selective compounds. nih.gov

Compound Names Mentioned

| Compound Name |

| (4-butyl-2-methylphenyl)thiourea |

| Thiourea |

Chemical Properties of Thiourea Derivatives (Representative Data)

| Property | Value Range for Similar Compounds | Reference |

|---|---|---|

| Molecular Weight (g/mol) | ~200 - 350 | nih.gov |

| Melting Point (°C) | 150 - 250 | nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 4.5 | chemeo.com |

Spectroscopic Data of a Representative Thiourea Derivative (N,N′-bis[2-(dimethylamino)phenyl]thiourea)

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (ppm) | δ 8.82 (s, NH), δ 2.64 (s, CH₃) | nih.gov |

| 13C NMR (ppm) | δ 178.66 (C=S), δ 43.99 (CH₃) | nih.gov |

| IR (cm⁻¹) | 3165 (N-H stretch) | nih.gov |

Structure

3D Structure

Properties

CAS No. |

832099-24-8 |

|---|---|

Molecular Formula |

C12H18N2S |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

(4-butyl-2-methylphenyl)thiourea |

InChI |

InChI=1S/C12H18N2S/c1-3-4-5-10-6-7-11(9(2)8-10)14-12(13)15/h6-8H,3-5H2,1-2H3,(H3,13,14,15) |

InChI Key |

PNSHMNNIDDOKIL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC(=S)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 4 Butyl 2 Methylphenyl Thiourea

Established Synthetic Pathways for (4-butyl-2-methylphenyl)thiourea

The synthesis of (4-butyl-2-methylphenyl)thiourea can be approached through several well-established methods, ranging from conventional multi-step routes to more modern, environmentally conscious strategies.

Conventional Multistep Synthetic Routes and Optimizations

The most common and traditional method for synthesizing N,N'-disubstituted thioureas like (4-butyl-2-methylphenyl)thiourea involves the reaction of an isothiocyanate with a primary amine. In this case, the synthesis would proceed through the reaction of 4-butyl-2-methylaniline (B126901) with a suitable isothiocyanate, or more directly, by reacting 4-butyl-2-methylphenyl isothiocyanate with ammonia (B1221849) or a primary amine.

A typical multistep synthesis commences with the preparation of the key intermediate, 4-butyl-2-methylphenyl isothiocyanate. This can be achieved by reacting 4-butyl-2-methylaniline with thiophosgene (B130339) or a thiophosgene equivalent. However, due to the high toxicity of thiophosgene, alternative methods are often preferred. One such method involves the reaction of the primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then decomposed to the isothiocyanate. nih.gov

Once the 4-butyl-2-methylphenyl isothiocyanate is obtained, it is reacted with a primary amine or ammonia to yield the target thiourea (B124793). The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) or ethanol (B145695) at room temperature or with gentle heating. nih.gov

Table 1: Conventional Synthesis of (4-butyl-2-methylphenyl)thiourea

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-butyl-2-methylaniline | 1. CS₂, Base (e.g., NaOH, KOH) 2. Desulfurizing agent (e.g., POCl₃, DCC) | 4-butyl-2-methylphenyl isothiocyanate |

| 2 | 4-butyl-2-methylphenyl isothiocyanate | Primary amine (R-NH₂) or Ammonia (NH₃) in an organic solvent (e.g., CH₂Cl₂, EtOH) | (4-butyl-2-methylphenyl)thiourea or N-alkyl-N'-(4-butyl-2-methylphenyl)thiourea |

Optimization of these conventional routes often focuses on improving yields, reducing reaction times, and simplifying purification procedures. This can involve screening different solvents, bases, and desulfurizing agents in the isothiocyanate formation step, as well as optimizing the stoichiometry and temperature for the final thiourea formation. For instance, the use of phase-transfer catalysts has been shown to improve the efficiency of reactions involving isothiocyanates.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For thiourea synthesis, this includes the use of greener solvents, catalyst-free conditions, and microwave or ultrasound assistance.

One sustainable approach involves the direct reaction of 4-butyl-2-methylaniline with ammonium (B1175870) thiocyanate (B1210189) in the presence of an acid catalyst, often in an aqueous medium, which avoids the use of hazardous organic solvents. derpharmachemica.com Another green method utilizes the reaction of primary amines with carbon disulfide in water, sometimes facilitated by solar energy or microwave irradiation, to produce symmetrical N,N'-disubstituted thioureas. researchgate.net While this would yield a symmetrical thiourea, modifications of this method could potentially be adapted for unsymmetrical derivatives like (4-butyl-2-methylphenyl)thiourea.

The use of deep eutectic solvents (DESs) as both the solvent and catalyst has also emerged as a promising green strategy for thiourea synthesis. rsc.org These biodegradable and low-cost solvents can lead to high yields and allow for easy product separation and solvent recycling. Metal-organic frameworks (MOFs) have also been explored as recyclable catalysts for the synthesis of thiourea derivatives from nitrobenzenes, offering a novel and sustainable pathway. researchgate.net

Table 2: Green Synthesis Approaches for Thioureas

| Approach | Key Features | Potential Application to (4-butyl-2-methylphenyl)thiourea |

| Aqueous Synthesis | Use of water as a solvent, often with a catalyst. derpharmachemica.com | Reaction of 4-butyl-2-methylaniline with a thiocyanate salt in water. |

| Mechanochemical Synthesis | Solvent-free reaction via grinding or ball-milling. nih.gov | Direct reaction of solid 4-butyl-2-methylaniline with an isothiocyanate. |

| Microwave/Ultrasound-Assisted Synthesis | Accelerated reaction rates and often improved yields. nih.gov | Faster synthesis from 4-butyl-2-methylaniline and an isothiocyanate. |

| Deep Eutectic Solvents (DESs) | Biodegradable solvent/catalyst system. rsc.org | A greener reaction medium for the synthesis. |

Functionalization and Derivatization Strategies for Analogues of (4-butyl-2-methylphenyl)thiourea

The functionalization of (4-butyl-2-methylphenyl)thiourea allows for the generation of a library of analogues with tailored electronic and steric properties, which is crucial for structure-activity relationship studies in various applications, including medicinal chemistry. mdpi.com

Peripheral Modification and Electronic/Steric Substituent Effects

Peripheral modifications on the (4-butyl-2-methylphenyl)thiourea scaffold can be achieved by introducing various substituents on the phenyl ring or by modifying the groups attached to the thiourea nitrogen atoms.

The electronic nature of the substituents on the phenyl ring can significantly influence the properties of the thiourea moiety. Electron-donating groups (like the existing methyl and butyl groups) increase the electron density on the phenyl ring and can affect the acidity and hydrogen bonding capabilities of the N-H protons of the thiourea. Conversely, introducing electron-withdrawing groups (such as nitro or halogen groups) would decrease the electron density, making the N-H protons more acidic. libretexts.org These modifications can be achieved by starting with appropriately substituted anilines in the synthesis.

Steric effects also play a crucial role. The bulkiness of the substituents near the thiourea core can influence the conformation of the molecule and its ability to interact with biological targets or participate in further reactions. biointerfaceresearch.com For instance, varying the length or branching of the butyl group or introducing substituents at the ortho positions of the phenyl ring would modulate the steric environment.

Table 3: Examples of Peripheral Modifications and Their Potential Effects

| Modification | Position of Modification | Potential Effect |

| Introduction of -NO₂ or -Cl | Phenyl ring | Increased acidity of N-H protons, altered electronic properties. libretexts.org |

| Variation of alkyl chain length | Butyl group | Modified lipophilicity and steric hindrance. |

| Introduction of bulky groups | Ortho-position to the thiourea | Restricted rotation and altered molecular conformation. biointerfaceresearch.com |

| N-alkylation/arylation | Thiourea nitrogen | Altered hydrogen bonding capacity and potential for creating chiral centers. |

Design and Synthesis of Chiral Derivatives and Enantioselective Approaches

The introduction of chirality into the (4-butyl-2-methylphenyl)thiourea structure can be achieved by several methods, leading to enantiomerically pure compounds that are valuable as organocatalysts or for stereospecific interactions with biological systems. nih.govrsc.orgnih.gov

One common approach is to use a chiral primary amine in the reaction with 4-butyl-2-methylphenyl isothiocyanate. This will result in a chiral center on the nitrogen atom of the thiourea. Alternatively, a chiral isothiocyanate can be reacted with 4-butyl-2-methylaniline. A wide variety of chiral amines and isothiocyanates are commercially available or can be synthesized from natural sources like amino acids. researchgate.net

Mechanistic Investigations into the Synthesis of (4-butyl-2-methylphenyl)thiourea and its Analogues

The primary mechanism for the formation of (4-butyl-2-methylphenyl)thiourea from 4-butyl-2-methylphenyl isothiocyanate and a primary amine involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The reaction proceeds through a zwitterionic intermediate, which then undergoes a proton transfer to yield the final thiourea product. The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. The presence of electron-donating groups on the aniline, such as the butyl and methyl groups in 4-butyl-2-methylaniline, increases the nucleophilicity of the amino group, thereby facilitating the reaction. researchgate.net

In the case of synthesis from an amine and carbon disulfide, the mechanism is more complex. It involves the initial formation of a dithiocarbamic acid intermediate, which can then react with another molecule of the amine to form the thiourea, often through the in-situ generation of an isothiocyanate. nih.gov

Mechanistic studies often employ kinetic analysis and computational methods, such as Density Functional Theory (DFT), to elucidate the transition states and reaction pathways. researchgate.net These studies can provide valuable insights into the factors that control the reaction rate and selectivity, aiding in the optimization of synthetic protocols.

Advanced Spectroscopic and Supramolecular Structural Investigations of 4 Butyl 2 Methylphenyl Thiourea

Conformational Analysis and Stereochemical Elucidation

The conformational landscape of thiourea (B124793) derivatives is largely dictated by the rotational freedom around the C-N bonds of the thiourea core. For (4-butyl-2-methylphenyl)thiourea, the presence of substituents on the phenyl ring introduces steric and electronic effects that influence the preferred spatial arrangement of the molecule.

In principle, each N-H group in a thiourea can adopt either a cis or trans conformation relative to the thiocarbonyl group. nih.gov While some studies suggest that diphenylthiourea favors a conformation with at least one N-H group in the cis position, the catalytically superior 3,5-bis(trifluoromethyl)phenyl-substituted thiourea is thought to prefer a trans-trans conformation for both N-H groups at room temperature. nih.gov Alkyl substituents can further stabilize certain conformations through dispersion interactions. nih.gov

Computational studies on related arylpyrrolidine amido-thioureas highlight the importance of minimizing 1,3-allylic strain, which influences the planarity between the thiourea group and adjacent hydrogen atoms. github.io The addition of a methyl group near an amide in these systems has been shown to favor an E rotamer. github.io While direct stereochemical elucidation of (4-butyl-2-methylphenyl)thiourea from the provided results is not possible, these general principles of conformational preference in similar structures are highly relevant. The interplay of steric hindrance from the butyl and methyl groups and potential intramolecular interactions will ultimately determine the dominant conformers in solution and the solid state.

Supramolecular Interactions and Crystal Engineering Studies

The crystal structure of thiourea derivatives is characterized by a rich network of hydrogen bonds, which are fundamental to their use in crystal engineering and as organocatalysts. github.iou-tokyo.ac.jp The N-H groups of the thiourea moiety act as effective hydrogen-bond donors, while the sulfur atom is a competent acceptor.

In the solid state, N,N'-disubstituted thioureas often form hydrogen-bonded dimers or polymeric chains. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit distinctly different intermolecular hydrogen bonding patterns, leading to different crystal packing. researchgate.net One form displays a tape-like structure, while the other forms dimers. researchgate.net Another thiourea derivative, 1-{(E)-[4-(4-hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, adopts a U-shaped conformation stabilized by an intramolecular N-H···N hydrogen bond and forms supramolecular chains through intermolecular O-H···S and N-H···O hydrogen bonds. nih.gov

The principles of crystal engineering allow for the rational design of solid-state architectures by controlling these non-covalent interactions. The substituents on the phenyl ring of (4-butyl-2-methylphenyl)thiourea, namely the butyl and methyl groups, will play a significant role in directing the crystal packing. The steric bulk of the butyl group might influence the formation of specific hydrogen-bonding motifs, while the methyl group could participate in weaker C-H···π or C-H···S interactions, further stabilizing the crystal lattice. The potential for polymorphism, where the same compound crystallizes in different forms with distinct physical properties, is also a key consideration in the crystal engineering of such molecules. researchgate.net

Intermolecular Forces and Self-Assembly Phenomena

Beyond the dominant hydrogen bonds, a variety of other intermolecular forces contribute to the self-assembly of (4-butyl-2-methylphenyl)thiourea into well-defined supramolecular structures. These forces include van der Waals interactions, π-π stacking, and C-H···π interactions.

Furthermore, C-H···π interactions, where a C-H bond from a butyl or methyl group points towards the π-face of a neighboring aromatic ring, can act as directional forces in the self-assembly process. In some chiral thiourea catalysts, attractive cation-π interactions between an aromatic surface and a cationic species are crucial for enantioselectivity, demonstrating the functional importance of these seemingly weak interactions. github.io The collective action of these diverse intermolecular forces dictates the spontaneous organization of (4-butyl-2-methylphenyl)thiourea molecules into larger, ordered assemblies.

Dynamic Structural Behavior and Advanced Spectroscopic Probes

The structural features of (4-butyl-2-methylphenyl)thiourea are not static and can be investigated using a range of advanced spectroscopic techniques that probe its dynamic behavior and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the solution-state conformation of thiourea derivatives. Chemical shifts and coupling constants can provide insights into the local environment of protons and the rotational barriers around single bonds. For example, NMR spectra have been used to show a mixture of rotamers in certain arylpyrrolidine amido-thioureas. github.io For (4-butyl-2-methylphenyl)thiourea, variable-temperature NMR experiments could potentially be used to study the dynamics of conformational exchange.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are highly sensitive to hydrogen bonding. nih.govdntb.gov.ua The stretching frequencies of the N-H and C=S bonds are particularly informative. In substituted diphenylthioureas, distinct N-H stretching bands in the infrared spectra have been assigned to different conformational states. nih.gov The formation of hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the N-H stretching band. nih.gov Time-resolved infrared spectroscopy has even been used to study the picosecond timescale dynamics of hydrogen-bond exchange in thiourea-substrate complexes. nih.gov Raman spectroscopy, combined with theoretical calculations, can also elucidate the hydrogen-bonding structure of related molecules in different solvent environments. nih.govnih.gov

These spectroscopic techniques, in conjunction with computational modeling, provide a detailed picture of the structural dynamics and intermolecular interactions of (4-butyl-2-methylphenyl)thiourea, bridging the gap between its molecular structure and its macroscopic properties.

Mechanistic Studies and Reactivity Profiling of 4 Butyl 2 Methylphenyl Thiourea

Elucidation of Reaction Mechanisms in Catalytic Cycles

The catalytic activity of thiourea (B124793) derivatives, including (4-butyl-2-methylphenyl)thiourea, is centered on their ability to activate substrates through hydrogen bonding. In a typical catalytic cycle, the thiourea catalyst first forms a complex with the electrophilic substrate. This interaction, mediated by hydrogen bonds between the thiourea's N-H groups and an electronegative atom (like oxygen or nitrogen) on the electrophile, increases the electrophilicity of the substrate. This activation facilitates the subsequent attack by a nucleophile. mdpi.comrsc.org

After the key bond-forming step, the product is released from the catalyst, regenerating the thiourea for the next catalytic cycle. youtube.com The efficiency of this process is often dependent on the substituents on the aryl ring of the thiourea, which can modulate the acidity of the N-H protons and the steric environment around the binding site. nih.govrsc.org For instance, bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group like a tertiary amine, can simultaneously activate both the electrophile and the nucleophile, leading to enhanced reaction rates and stereoselectivities. rsc.orgacs.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Modulating Reactivity

Hydrogen bonding is the primary non-covalent interaction responsible for the catalytic activity of (4-butyl-2-methylphenyl)thiourea. wikipedia.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with a single acceptor atom on the substrate, creating a well-defined, pre-organized transition state. mdpi.com This "dual activation" is a key feature of thiourea catalysis. mdpi.comacs.org

The strength and geometry of these hydrogen bonds are influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the acidity of the N-H protons, leading to stronger hydrogen bonds and often higher catalytic activity. rsc.org The 4-butyl and 2-methyl groups in (4-butyl-2-methylphenyl)thiourea, being electron-donating, might modulate the acidity and steric accessibility of the N-H protons, thereby influencing the catalyst's reactivity and selectivity in specific reactions.

Kinetics and Thermodynamics of Reactions Involving (4-butyl-2-methylphenyl)thiourea

Kinetic studies of reactions catalyzed by thiourea derivatives often reveal that the reaction rate is dependent on the concentrations of the catalyst, the electrophile, and the nucleophile. acs.org For example, in some Michael reactions catalyzed by bifunctional thioureas, the reaction has been found to be first-order in each of these components. acs.org The rate-determining step is typically the carbon-carbon bond formation. acs.org

The thermodynamics of the catalytic process are governed by the binding energies between the catalyst and the substrates, as well as the activation energy of the reaction. The formation of the catalyst-substrate complex is an equilibrium process. While stable complex formation is necessary for catalysis, excessively strong binding can lead to product inhibition, where the product remains bound to the catalyst, slowing down the catalytic turnover. wikipedia.org The substituents on the thiourea play a critical role in balancing these thermodynamic factors.

| Reaction Parameter | Typical Observation in Thiourea Catalysis | Reference |

| Reaction Order | Often first-order with respect to catalyst, electrophile, and nucleophile. | acs.org |

| Rate-Determining Step | Typically the bond-forming step between the nucleophile and the electrophile. | acs.org |

| Activation Energy | Lowered by the catalyst through stabilization of the transition state via hydrogen bonding. | youtube.com |

| Product Inhibition | Can occur if the product binds too strongly to the catalyst, hindering catalyst turnover. | wikipedia.org |

Computational Chemistry Approaches to Reaction Pathway Analysis and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of thiourea-catalyzed reactions. mdpi.comresearchgate.net DFT calculations allow for the detailed study of reaction pathways, the structures of transition states, and the energetics of the catalytic cycle. acs.orgmdpi.com These studies can provide insights into the origins of stereoselectivity by comparing the energies of different transition state structures leading to different stereoisomers. mdpi.com

For a molecule like (4-butyl-2-methylphenyl)thiourea, computational methods can be used to:

Model Catalyst-Substrate Complexes: Determine the preferred binding modes and the nature of the non-covalent interactions. mdpi.comacs.org

Locate Transition States: Identify the geometry and energy of the transition state for the rate-determining step. arxiv.orgnih.gov This is crucial for understanding the reaction barrier and the factors that influence it. nih.gov

Analyze Reaction Pathways: Map out the entire energy profile of the catalytic cycle, including intermediates and transition states. youtube.comyoutube.com

These computational insights, when combined with experimental data, provide a comprehensive picture of the catalytic process and can guide the design of new and more efficient catalysts. acs.org For instance, calculations can predict how modifications to the catalyst structure, such as changing the substituents on the phenyl ring, will affect its activity and selectivity. mdpi.com

| Computational Method | Application in Studying (4-butyl-2-methylphenyl)thiourea Catalysis | Reference |

| Density Functional Theory (DFT) | Optimization of geometries, calculation of reaction energies, and location of transition states. | acs.orgmdpi.comresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, such as hydrogen bonds, in catalyst-substrate complexes. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and orbital interactions between the catalyst and substrate. | mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the catalyst and its complexes in solution. | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the catalytic applications of the chemical compound "Thiourea, (4-butyl-2-methylphenyl)-" to generate the detailed article as requested.

The provided outline requires in-depth information on its use in various domains of catalysis, including specific enantioselective organocatalytic reactions, its role as a Brønsted acid/base, its involvement in dual activation modes, and its function as a ligand in metal-catalyzed cross-coupling and asymmetric reactions.

While extensive research exists on the catalytic applications of the broader class of thiourea derivatives, the search did not yield any specific studies, data tables, or detailed research findings pertaining to the "(4-butyl-2-methylphenyl)-" substituted variant. The scientific community has largely focused on other derivatives, and as such, the specific catalytic behavior of this particular compound remains largely undocumented in publicly accessible research.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline for "Thiourea, (4-butyl-2-methylphenyl)-".

Applications of 4 Butyl 2 Methylphenyl Thiourea in Catalysis and Chemical Transformations

Role in Other Chemical Transformations (e.g., Anion Recognition, Small Molecule Activation)

Following a comprehensive search of available scientific literature and databases, no specific research findings, data, or detailed studies pertaining to the role of (4-butyl-2-methylphenyl)thiourea in anion recognition or small molecule activation were identified. The field of supramolecular chemistry extensively investigates thiourea (B124793) derivatives for their potential in these applications due to the hydrogen-bonding capabilities of the thiourea moiety. researchgate.netnih.govnih.gov However, research has been focused on other thiourea-based compounds.

The thiourea group, in general, is a well-established functional group for the recognition of anions. austinpublishinggroup.comfrontiersin.org The two N-H protons of the thiourea functional group can act as hydrogen-bond donors, allowing the molecule to form complexes with various anions. nih.gov The strength and selectivity of this binding are often influenced by the substituents on the thiourea nitrogen atoms. nih.gov For instance, electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger interactions with anions. nih.gov

Studies on various thiourea derivatives have demonstrated their ability to selectively bind anions such as acetate, fluoride, and phosphate (B84403). nih.govaustinpublishinggroup.com This has led to the development of thiourea-based sensors and transporters for these species. austinpublishinggroup.commdpi.com

Similarly, the activation of small molecules is a critical area of chemical research. While certain catalysts are known to activate small molecules, the specific role of thiourea derivatives, and particularly (4-butyl-2-methylphenyl)thiourea, in this context is not documented in the available literature.

It is important to note that the absence of published data for (4-butyl-2-methylphenyl)thiourea does not preclude its potential activity in these areas. It simply indicates that this specific compound has not been the subject of published research in the domains of anion recognition and small molecule activation. Therefore, no data tables or detailed research findings for (4-butyl-2-methylphenyl)thiourea can be provided at this time.

Based on a comprehensive search for scientific literature, there is a significant lack of specific research published on the chemical compound "Thiourea, (4-butyl-2-methylphenyl)-" within the detailed materials science contexts requested. The search did not yield specific data or research findings regarding its incorporation into polymers, its application in chemo/biosensing, its use in functional coatings, or its role in constructing supramolecular architectures.

The available literature focuses on other thiourea derivatives, which, while structurally related, have different substituents that critically alter their chemical properties and functional applications. Adhering strictly to the prompt's requirement to focus solely on "(4-butyl-2-methylphenyl)thiourea" and to exclude information on other compounds, it is not possible to generate the detailed, scientifically accurate article as outlined.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for "Thiourea, (4-butyl-2-methylphenyl)-" in the specified areas of materials science.

Theoretical and Computational Studies on 4 Butyl 2 Methylphenyl Thiourea

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic structure and reactivity of molecules. For (4-butyl-2-methylphenyl)thiourea, these calculations provide insights into its stability, reactivity, and the nature of its chemical bonds.

DFT studies, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the molecular geometry of (4-butyl-2-methylphenyl)thiourea and to calculate various electronic properties. mdpi.com The presence of the electron-donating butyl and methyl groups on the phenyl ring is expected to influence the electron density distribution across the molecule, particularly on the thiourea (B124793) moiety.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For substituted phenylthioureas, the nature and position of the substituents significantly modulate these frontier orbital energies.

Furthermore, global reactivity descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω) can be calculated. researchgate.nethakon-art.com These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. For instance, the electrophilicity index helps in quantifying the ability of the molecule to accept electrons. hakon-art.com

Table 1: Calculated Reactivity Descriptors for (4-butyl-2-methylphenyl)thiourea (Illustrative Data)

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Chemical Potential (μ) | -3.5 eV | Describes the escaping tendency of electrons |

| Electronegativity (χ) | 3.5 eV | Measure of the power to attract electrons |

| Global Hardness (η) | 2.3 eV | Resistance to change in electron distribution |

| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 2.68 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and based on general trends observed for similar thiourea derivatives. They serve to demonstrate the type of data obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations Focused on Chemical Interactions and Binding Modes

Molecular docking and dynamics simulations are indispensable computational techniques for investigating the potential interactions of a ligand with a biological target, such as a protein or enzyme. acs.orgacs.org For (4-butyl-2-methylphenyl)thiourea, these simulations can predict its binding affinity and mode of interaction with various receptors, providing insights into its potential biological activity.

Molecular docking studies involve placing the optimized structure of (4-butyl-2-methylphenyl)thiourea into the active site of a target protein to predict the preferred binding orientation and to estimate the binding energy. The thiourea moiety is known to form hydrogen bonds through its N-H and C=S groups, which are crucial for ligand-protein interactions. acs.org The butyl and methylphenyl groups can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Molecular dynamics (MD) simulations can further refine the docked complex, providing a dynamic view of the interactions over time. nih.gov MD simulations can assess the stability of the ligand-protein complex, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process. Analysis of the MD trajectory can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that contribute to the binding affinity.

Table 2: Illustrative Molecular Docking Results for (4-butyl-2-methylphenyl)thiourea with a Hypothetical Protein Target

| Parameter | Value (Illustrative) | Description |

| Binding Energy | -8.5 kcal/mol | Estimated free energy of binding |

| Key Interacting Residues | Tyr123, Phe256, Leu301 | Amino acids involved in binding |

| Hydrogen Bonds | N-H...O (Tyr123), S...H-N (Phe256) | Specific hydrogen bond interactions |

| Hydrophobic Interactions | Butyl group with Leu301 | Nonpolar interactions contributing to binding |

Note: This table presents hypothetical data to illustrate the outcomes of a molecular docking study.

Structure-Activity Relationship (SAR) Studies via Computational Methods for Catalytic Performance or Selectivity

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are instrumental in establishing these relationships for a series of related compounds. nih.govnih.gov

For (4-butyl-2-methylphenyl)thiourea, SAR studies could be employed to understand how variations in its structure would affect its potential catalytic performance or selectivity in a chemical reaction. For instance, by systematically modifying the substituents on the phenyl ring (e.g., changing the length of the alkyl chain or the position of the methyl group) and calculating their effect on a particular activity, a predictive SAR model can be developed.

Computational SAR studies often involve the calculation of various molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the observed activity using statistical methods. The resulting SAR model can guide the design of new derivatives with enhanced catalytic properties. The presence of both electron-donating groups (butyl and methyl) in (4-butyl-2-methylphenyl)thiourea suggests a specific electronic influence on the thiourea moiety that can be systematically explored in SAR studies. nih.gov

Prediction of Spectroscopic Parameters and Validation of Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can be used to interpret and validate experimental data. For (4-butyl-2-methylphenyl)thiourea, theoretical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in its IR spectrum. mdpi.com The calculated frequencies can help in the assignment of the experimental IR bands to specific vibrational modes of the molecule. For thiourea derivatives, the characteristic C=S and N-H stretching and bending vibrations are of particular interest. iosrjournals.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com Comparing the predicted chemical shifts with experimental data can aid in the structural elucidation of the compound. The chemical shifts of the protons and carbons in the butyl, methyl, and phenyl groups, as well as in the thiourea core, are sensitive to the electronic environment and can be accurately predicted.

The prediction of UV-Vis spectra can be achieved using Time-Dependent DFT (TD-DFT) calculations. ukm.my These calculations can identify the electronic transitions responsible for the absorption bands in the UV-Vis spectrum, providing insights into the electronic structure and chromophores within the molecule. For phenylthioureas, π-π* transitions associated with the aromatic ring and n-π* transitions involving the thiocarbonyl group are typically observed. researchgate.net

Table 3: Predicted Spectroscopic Data for (4-butyl-2-methylphenyl)thiourea (Illustrative)

| Spectrum | Parameter | Predicted Value (Illustrative) |

| IR | ν(N-H) | 3350 cm⁻¹ |

| IR | ν(C=S) | 1250 cm⁻¹ |

| ¹H NMR | δ (aromatic-H) | 7.0-7.3 ppm |

| ¹³C NMR | δ (C=S) | 182 ppm |

| UV-Vis | λmax (π-π*) | 275 nm |

Note: These are illustrative values based on typical ranges for similar compounds and serve to demonstrate the output of spectroscopic prediction studies.

Environmental Aspects and Green Chemical Considerations for 4 Butyl 2 Methylphenyl Thiourea

Biodegradation Pathways and Environmental Persistence Mechanisms

The environmental persistence of a chemical is determined by its resistance to various degradation processes, including biodegradation, hydrolysis, and photodegradation. researchgate.net The structure of (4-butyl-2-methylphenyl)thiourea, featuring a substituted phenyl ring and a thiourea (B124793) functional group, suggests several potential degradation pathways.

Biodegradation: Microbial degradation is a primary route for the breakdown of many organic pollutants. While specific studies on (4-butyl-2-methylphenyl)thiourea are not readily available, research on other complex organic molecules indicates that bacteria and fungi can metabolize aromatic compounds. For instance, certain bacteria can degrade 2,4,6-trinitrotoluene (B92697) (TNT) through the action of monooxygenases and other enzymes. researchgate.net Sequential degradation by different microbial species with complementary metabolic capabilities has also been shown to enhance the biodegradation of complex organic substances like tar-rich coal. nih.gov It is plausible that soil and water microorganisms could potentially degrade (4-butyl-2-methylphenyl)thiourea, likely initiating the process by enzymatic attack on the butyl or methyl side chains, or through hydroxylation of the aromatic ring. The thiourea moiety itself can also be a target for microbial action.

Hydrolysis: Hydrolysis is not anticipated to be a significant environmental fate process for N-substituted thioureas like phenylthiourea (B91264) under typical environmental pH conditions (pH 5 to 9). nih.gov This is because the functional groups present in the molecule are generally stable to hydrolysis in this pH range. However, under strongly alkaline conditions, thiourea and its derivatives can undergo hydrolysis. wikipedia.orgresearchgate.net

Photodegradation: Sunlight can induce the degradation of chemical compounds in the environment. Studies on various thiols and thiones have demonstrated that they can undergo photodegradation in the presence of photocatalysts like zinc oxide. nih.gov Furthermore, thiourea derivatives have been used in conjunction with silver phosphate (B84403) to enhance the photocatalytic degradation of organic dyes under visible light. researchgate.netnih.gov This suggests that (4-butyl-2-methylphenyl)thiourea may be susceptible to photodegradation, particularly in sunlit surface waters or on soil surfaces. The presence of the aromatic ring could facilitate the absorption of UV radiation, leading to the generation of reactive species and subsequent breakdown of the molecule.

Table 1: Potential Environmental Fate of (4-butyl-2-methylphenyl)thiourea Based on Analogous Compounds

| Degradation Process | Likelihood for (4-butyl-2-methylphenyl)thiourea | Rationale Based on Analogous Compounds |

| Biodegradation | Likely | Microorganisms are known to degrade complex aromatic compounds and thiourea moieties. researchgate.netnih.gov |

| Hydrolysis | Unlikely (at neutral pH) | N-substituted thioureas are generally stable to hydrolysis at environmental pH. nih.gov |

| Photodegradation | Likely | Aromatic rings absorb UV light, and related thiourea compounds show susceptibility to photodegradation. nih.govnih.gov |

Sustainable Synthesis and Waste Minimization in Industrial Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org The synthesis of thiourea derivatives is an area where these principles can be effectively applied.

Sustainable Synthesis: Traditional methods for synthesizing thioureas can involve hazardous reagents and solvents. However, recent research has focused on developing greener alternatives. One-pot synthesis, which involves multiple reaction steps in a single reactor, is a key strategy for improving efficiency and reducing waste. taylorandfrancis.com

Several green synthetic routes for thiourea derivatives have been reported that could be adapted for the production of (4-butyl-2-methylphenyl)thiourea:

Use of Greener Solvents: A general and efficient green method for preparing N,N'-diaryl thioureas utilizes the bio-based solvent cyrene as a substitute for the more hazardous tetrahydrofuran (B95107) (THF), achieving nearly quantitative yields. wikipedia.orgnih.gov Water has also been successfully used as a solvent for the synthesis of other heterocyclic compounds derived from thiourea, representing a highly sustainable option. frontiersin.orgderpharmachemica.com

Catalyst-Free Reactions: Some syntheses of thiourea derivatives can be performed without a catalyst, simplifying the process and avoiding the use of potentially toxic metals. frontiersin.org

One-Pot Procedures: Efficient one-pot syntheses of thioesters have been developed where thiobenzoic acids are generated in situ from thiourea and benzoic anhydrides. nih.gov A similar one-pot strategy could potentially be developed for N-aryl thioureas.

Waste Minimization: Industrial production should be designed to minimize waste at every stage. Key considerations for the production of (4-butyl-2-methylphenyl)thiourea include:

Atom Economy: Synthetic routes should be chosen to maximize the incorporation of all materials used in the process into the final product.

Recycling of Solvents and Catalysts: Where solvents and catalysts are necessary, processes should be developed to allow for their efficient recovery and reuse.

By-product Valorization: If by-products are unavoidable, opportunities for their use in other chemical processes should be explored to move towards a circular economy model.

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Thiourea Derivatives

| Synthesis Parameter | Traditional Approach | Green Chemistry Approach |

| Solvents | Often uses hazardous solvents like THF. | Employs safer, bio-based solvents like cyrene or water. wikipedia.orgfrontiersin.orgnih.govderpharmachemica.com |

| Catalysts | May require metal catalysts. | Aims for catalyst-free reactions or the use of benign catalysts. frontiersin.org |

| Reaction Steps | Often involves multiple steps with isolation of intermediates. | Favors one-pot syntheses to reduce steps and waste. taylorandfrancis.com |

| Waste Generation | Can generate significant amounts of solvent and by-product waste. | Focuses on high atom economy and waste minimization. |

Challenges, Future Directions, and Emerging Research Opportunities in 4 Butyl 2 Methylphenyl Thiourea Chemistry

Addressing Current Limitations in Synthesis and Application Efficacy

A primary challenge in the field of substituted thioureas is the development of efficient and sustainable synthetic methodologies. Traditional synthesis routes can sometimes be complex and may not be readily scalable. Future research will likely focus on optimizing reaction conditions to improve yields and reduce waste, making the synthesis process more environmentally friendly and cost-effective.

Furthermore, while thiourea (B124793) derivatives have shown promise in various applications, their efficacy can be limited by factors such as solubility and stability. acs.org Overcoming these limitations is crucial for enhancing their practical utility. Researchers may explore modifications to the molecular structure of (4-butyl-2-methylphenyl)thiourea to improve its physicochemical properties.

A significant area of application for thiourea derivatives is in the development of therapeutic agents. These compounds have demonstrated a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties. rsc.orgmdpi.com However, a common challenge in drug development is overcoming treatment resistance and improving target selectivity. Future studies on (4-butyl-2-methylphenyl)thiourea could involve investigating its potential to inhibit the growth of various cancer cell lines and its ability to circumvent drug resistance mechanisms. mdpi.com

Table 1: Potential Research Directions to Address Current Limitations

| Research Area | Focus | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Optimization of reaction pathways for (4-butyl-2-methylphenyl)thiourea. | Increased yield, reduced environmental impact, and lower production costs. |

| Medicinal Chemistry | Exploration of (4-butyl-2-methylphenyl)thiourea as an anticancer agent. | Development of new therapeutic strategies for various cancers. |

| Material Science | Investigation into the use of (4-butyl-2-methylphenyl)thiourea as a corrosion inhibitor. | Creation of more durable and long-lasting materials. |

Exploration of Novel Catalytic and Functional Roles

The exploration of novel catalytic roles for substituted thioureas is a burgeoning area of research. These compounds can act as hydrogen bond donors to activate electrophiles, making them effective organocatalysts in a variety of chemical transformations. acs.orgresearchgate.net Future research could focus on designing chiral versions of (4-butyl-2-methylphenyl)thiourea to catalyze asymmetric reactions, which are crucial for the synthesis of pharmaceuticals and other fine chemicals.

Beyond catalysis, the functional roles of thiourea derivatives are expanding. They are being investigated as chemosensors for the detection of ions and molecules, as well as components in the development of new materials with unique optical and electronic properties. mdpi.com The specific substituents on the (4-butyl-2-methylphenyl)thiourea molecule—the butyl and methyl groups—may impart unique properties that could be exploited in these novel applications.

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis and Design)

The integration of emerging technologies like flow chemistry and machine learning holds immense potential for advancing research on (4-butyl-2-methylphenyl)thiourea. Flow chemistry offers precise control over reaction parameters, which can lead to improved yields and safety in the synthesis of thiourea derivatives. rsc.orgmdpi.com This technology is particularly well-suited for optimizing reaction conditions and for the rapid synthesis of a library of related compounds for screening purposes.

Machine learning algorithms can be employed to accelerate the discovery and optimization of new thiourea derivatives. tudelft.nl By analyzing structure-activity relationships from existing data, machine learning models can predict the properties of novel compounds and guide the design of molecules with enhanced efficacy for specific applications. rsc.orgrsc.org This data-driven approach can significantly reduce the time and resources required for experimental work.

Table 2: Impact of Emerging Technologies on (4-butyl-2-methylphenyl)thiourea Research

| Technology | Application | Benefit |

|---|---|---|

| Flow Chemistry | Automated synthesis and optimization of (4-butyl-2-methylphenyl)thiourea. | Enhanced reaction control, improved safety, and faster production. researchgate.net |

| Machine Learning | Predictive modeling of biological activity and physicochemical properties. | Accelerated discovery of new applications and more efficient drug design. |

Interdisciplinary Research Frontiers and Collaborative Approaches

The future of (4-butyl-2-methylphenyl)thiourea chemistry will likely be characterized by increased interdisciplinary collaboration. The versatile nature of thiourea derivatives necessitates a collaborative approach, bringing together experts from organic chemistry, medicinal chemistry, materials science, and computational chemistry. tandfonline.com Such collaborations can foster innovation and lead to the discovery of new applications that might not be apparent from a single disciplinary perspective.

For instance, a collaboration between synthetic chemists and biologists could lead to the development of novel antimicrobial agents based on the (4-butyl-2-methylphenyl)thiourea scaffold. Similarly, partnerships between materials scientists and computational chemists could facilitate the design of new sensors or electronic materials. The chemical versatility of these molecules, combined with detailed structural analysis and biological screening, presents a promising avenue for interdisciplinary research. tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (4-butyl-2-methylphenyl)thiourea with high purity, and how can intermediates be characterized?

- Methodological Answer : Begin with nucleophilic substitution between 4-butyl-2-methylphenylamine and thiophosgene or thiourea derivatives. Monitor reaction kinetics using HPLC to track byproduct formation (e.g., symmetrical thioureas). Purify via column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via NMR (e.g., δ 8.5–9.5 ppm for thiourea protons) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of (4-butyl-2-methylphenyl)thiourea?

- Methodological Answer : Use FT-IR to identify N-H stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹). Pair with NMR to resolve carbonyl carbon shifts (~180 ppm). For trace impurities, employ GC-MS with a DB-5 column and compare retention indices against known thiourea derivatives .

Q. How should researchers select a theoretical framework to study the compound’s reactivity in nucleophilic or catalytic systems?

- Methodological Answer : Align with conceptual frameworks like hard/soft acid-base (HSAB) theory to predict ligand behavior or density functional theory (DFT) for modeling electron density distribution. Validate predictions through kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution. For enzyme inhibition, use fluorometric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent) and compare IC₅₀ values against controls .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying solvent polarities or temperatures?

- Methodological Answer : Employ stopped-flow spectroscopy to capture transient intermediates in polar aprotic solvents (e.g., DMF) versus non-polar solvents (toluene). Cross-validate with DFT simulations of solvation effects and transition states .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., protein binding sites)?

- Methodological Answer : Use molecular docking (AutoDock Vina) with flexible side-chain sampling and molecular dynamics (GROMACS) to simulate binding stability. Compare docking scores (ΔG) with experimental SPR or ITC data .

Q. How to design stability studies for assessing degradation pathways under environmental stressors (light, pH, humidity)?

- Methodological Answer : Conduct accelerated aging tests (ICH Q1A guidelines) with UPLC-MS to identify degradation products. Apply kinetic modeling (e.g., Weibull distribution) to predict shelf-life under controlled humidity (40°C/75% RH) .

Q. What analytical approaches reconcile discrepancies between experimental data and computational predictions (e.g., reaction yields vs. DFT-calculated activation barriers)?

- Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis set selection in DFT). Validate with isotopic labeling (e.g., -thiourea) to trace reaction pathways experimentally .

Q. How to integrate multi-disciplinary methodologies (e.g., chemo-enzymatic synthesis or AI-driven optimization) for novel applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.